molecular formula C13H10FNO B2999854 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile CAS No. 374918-00-0

3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile

Cat. No. B2999854
CAS RN: 374918-00-0
M. Wt: 215.227
InChI Key: NADGEVLJVVBEIP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile, also known as FPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of nitrile derivatives and has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits a range of biological activities, making it a versatile compound for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science. Finally, research on the safety and toxicity of this compound is needed to ensure its safe use in various applications.

Synthesis Methods

The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxaldehyde in the presence of a catalyst such as piperidine. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to yield this compound.

Scientific Research Applications

3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Additionally, this compound has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(4-fluorophenyl)-3-(furan-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADGEVLJVVBEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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